molecular formula C19H28N4O6 B12321718 2,2',2''-(2-(4-Aminobenzyl)-1,4,7-triazonane-1,4,7-triyl)triacetic acid

2,2',2''-(2-(4-Aminobenzyl)-1,4,7-triazonane-1,4,7-triyl)triacetic acid

Cat. No.: B12321718
M. Wt: 408.4 g/mol
InChI Key: ASIIOGDNZILDQE-UHFFFAOYSA-N
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Description

p-NH2-Bn-NOTA (B-601): 2-S-(4-Aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid , is a bifunctional chelating agent. It is widely used in nuclear medicine for radiopharmaceutical applications, particularly in positron emission tomography (PET) imaging. The compound’s ability to form stable complexes with metal ions makes it valuable for diagnostic and therapeutic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-NH2-Bn-NOTA involves multiple steps, including carboxylic acid reduction, bimolecular nucleophilic substitution, hydrolysis, acidolysis, and hydrogenation reduction . The process begins with the reduction of carboxylic acid, followed by nucleophilic substitution to introduce the aminobenzyl group. Subsequent steps involve hydrolysis and acidolysis to form the final product.

Industrial Production Methods: The industrial production of p-NH2-Bn-NOTA focuses on optimizing yield and minimizing the use of toxic reagents. The method avoids harmful chemicals, making it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: p-NH2-Bn-NOTA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of p-NH2-Bn-NOTA, which can be used for different applications in nuclear medicine .

Mechanism of Action

p-NH2-Bn-NOTA exerts its effects by forming stable complexes with metal ions. These complexes can be labeled with radioactive isotopes, which are then used for imaging or therapeutic purposes. The compound’s structure allows it to bind selectively to specific molecular targets, facilitating targeted imaging and treatment .

Comparison with Similar Compounds

Uniqueness: p-NH2-Bn-NOTA is unique due to its high stability and selectivity in forming complexes with metal ions. Its bifunctional nature allows it to be used in a wide range of applications, from diagnostic imaging to therapeutic treatments .

Properties

IUPAC Name

2-[5-[(4-aminophenyl)methyl]-4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O6/c20-15-3-1-14(2-4-15)9-16-10-22(12-18(26)27)6-5-21(11-17(24)25)7-8-23(16)13-19(28)29/h1-4,16H,5-13,20H2,(H,24,25)(H,26,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIIOGDNZILDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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